molecular formula C13H15BrN2O2 B1384698 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1613504-83-8

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1384698
CAS No.: 1613504-83-8
M. Wt: 311.17 g/mol
InChI Key: WNLAOFYVYUUHAW-UHFFFAOYSA-N
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Description

Historical Context of Indazole Chemistry

The foundation of indazole chemistry traces its origins to the groundbreaking work of Emil Fischer in 1883, who first synthesized indazole through the heating of ortho-hydrazine cinnamic acid. This seminal discovery established the fundamental understanding of indazole as a heterocyclic aromatic organic compound consisting of the fusion of benzene and pyrazole rings, creating a bicyclic structure that would become central to numerous pharmaceutical and chemical applications. Fischer's original synthesis method, while historically significant, represented only the beginning of what would evolve into a vast field of heterocyclic chemistry focused on indazole derivatives and their modifications.

The early development of indazole chemistry was characterized by the recognition of this compound's amphoteric properties, with researchers identifying specific protonation and deprotonation equilibria that define indazole's chemical behavior. The establishment of pKa values of 1.04 for the equilibrium between indazolium cation and indazole, and 13.86 for the equilibrium between indazole and indazolate anion, provided crucial insights into the compound's reactivity patterns and potential for chemical modification. These fundamental properties laid the groundwork for understanding how substitutions and protecting groups could be strategically employed to create more sophisticated derivatives like 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

The historical progression from Fischer's initial work to contemporary indazole chemistry demonstrates a remarkable evolution in synthetic methodology and chemical understanding. Early twentieth-century research focused primarily on basic structural modifications and simple substitution patterns, gradually expanding to include more complex protecting group strategies and regioselective functionalization techniques. The development of protecting group chemistry, particularly the use of tetrahydropyranyl groups for nitrogen protection, represented a significant advancement that enabled the synthesis of compounds like this compound with precise control over reactivity and selectivity.

The introduction of halogenation chemistry to indazole derivatives marked another crucial milestone in the historical development of this field. Researchers discovered that halogen substituents, particularly bromine, could dramatically alter the electronic properties and reactivity of indazole scaffolds while maintaining their fundamental biological activity profiles. This understanding paved the way for the systematic exploration of halogenated indazole derivatives and their potential applications in pharmaceutical and materials science research.

Position of this compound in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a pivotal intermediate in advanced synthetic chemistry, particularly within pharmaceutical development programs targeting neurological disorders and complex organic materials. The compound's unique structural features, including the strategic placement of electron-withdrawing bromine and electron-donating methoxy substituents, create distinctive electronic properties that facilitate precise chemical transformations and enable access to previously challenging synthetic targets. Modern research applications have demonstrated the compound's versatility across multiple therapeutic areas, with particular emphasis on its role as a key building block in the development of novel pharmaceutical agents.

The contemporary significance of this compound extends beyond traditional pharmaceutical applications to encompass emerging fields such as organic semiconductor development and advanced materials science. Research teams have identified the compound's potential for creating organic semiconductors essential for electronic devices, leveraging the unique electronic properties imparted by the specific substitution pattern and protecting group strategy. This dual functionality in both pharmaceutical and materials applications represents a paradigm shift in how indazole derivatives are perceived and utilized in modern chemical research.

Current synthetic methodologies for accessing this compound reflect significant advances in catalytic chemistry and green synthetic approaches. Recent developments in transition metal catalysis have enabled more efficient and environmentally friendly synthesis routes, with copper-catalyzed methodologies showing particular promise for constructing indazole scaffolds with complex substitution patterns. These advances have made the compound more accessible to research laboratories worldwide, facilitating broader investigation of its properties and applications.

The compound's role in contemporary medicinal chemistry extends to its function as a diagnostic tool development intermediate, where researchers are investigating its potential for creating biomarker detection assays associated with specific disease states. This application represents a novel direction for indazole chemistry, demonstrating how traditional heterocyclic scaffolds can be repurposed for cutting-edge diagnostic applications. The precision offered by the compound's specific substitution pattern enables the development of highly selective diagnostic agents with improved specificity and reduced background interference.

Contemporary Application Area Research Focus Key Properties Utilized
Pharmaceutical Development Neurological Disorder Treatments Electronic Properties, Reactivity
Materials Science Organic Semiconductors Electronic Conductivity, Stability
Diagnostic Development Biomarker Detection Selectivity, Specificity
Agricultural Chemistry Pesticide/Herbicide Synthesis Environmental Compatibility

Significance of Halogenated Indazole Derivatives in Chemical Sciences

Halogenated indazole derivatives occupy a position of extraordinary significance in contemporary chemical sciences, serving as versatile platforms for drug discovery, materials development, and fundamental chemical research. The incorporation of halogen substituents into indazole scaffolds fundamentally alters their electronic properties, reactivity patterns, and biological activities, creating opportunities for accessing novel chemical space and developing compounds with enhanced therapeutic profiles. The strategic placement of halogens enables precise modulation of molecular properties, including lipophilicity, metabolic stability, and target selectivity, making these derivatives indispensable tools in modern medicinal chemistry.

The electronic effects of halogen substitution in indazole derivatives create unique opportunities for regioselective functionalization and chemical modification. Research has demonstrated that halogenated indazoles exhibit enhanced reactivity toward nucleophilic substitution reactions, cross-coupling transformations, and other important synthetic processes. These enhanced reactivity profiles enable chemists to access complex molecular architectures that would be difficult or impossible to obtain through other synthetic approaches, positioning halogenated indazoles as crucial building blocks for advanced synthetic chemistry.

The biological significance of halogenated indazole derivatives extends across multiple therapeutic areas, with compounds demonstrating activities against cancer, inflammatory diseases, infectious agents, and neurological disorders. Research has shown that halogen substituents can significantly enhance the potency and selectivity of indazole-based therapeutic agents, often through improved binding interactions with target proteins and enhanced pharmacokinetic properties. The systematic study of structure-activity relationships in halogenated indazole series has revealed specific halogenation patterns that optimize biological activity while minimizing unwanted side effects.

Contemporary research in halogenated indazole chemistry has been revolutionized by the development of metal-free halogenation methodologies that enable environmentally friendly synthesis under mild reaction conditions. These advances have made halogenated indazole derivatives more accessible to researchers while reducing the environmental impact of their synthesis. The ability to achieve regioselective mono-halogenation, poly-halogenation, and hetero-halogenation through fine-tuning of reaction conditions represents a significant advancement in synthetic methodology.

Halogenation Pattern Primary Applications Key Advantages
Mono-bromination Pharmaceutical Intermediates Selective Reactivity
Poly-halogenation Advanced Materials Enhanced Properties
Hetero-halogenation Complex Synthesis Multiple Reactive Sites
Position-specific Halogenation Target-directed Synthesis Precise Functionality

The environmental and sustainability aspects of halogenated indazole chemistry have become increasingly important in contemporary research, with scientists developing greener synthetic approaches that minimize waste and reduce environmental impact. These developments include the use of environmentally friendly solvents, catalytic processes that operate under mild conditions, and synthetic strategies that maximize atom economy while minimizing byproduct formation. The evolution toward more sustainable halogenated indazole synthesis reflects broader trends in chemical research toward environmental responsibility and resource conservation.

Properties

IUPAC Name

5-bromo-6-methoxy-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-17-12-7-11-9(6-10(12)14)8-15-16(11)13-4-2-3-5-18-13/h6-8,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLAOFYVYUUHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NN(C2=C1)C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Tetrahydropyran (THP) Protection of Indazole Nitrogen

The THP group is introduced to protect the indazole nitrogen, enhancing stability and directing subsequent reactions.
Procedure (adapted from):

  • Starting material : 5-Bromo-1H-indazole.
  • Reagents : Dihydropyran (DHP), acid catalyst (e.g., p-toluenesulfonic acid).
  • Conditions : Stir in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.
  • Outcome : 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is obtained in high yield (80–90%).

Mechanistic Insight : Acid catalyzes the ring-opening of DHP, forming an oxonium ion that reacts with the indazole nitrogen.

Bromination and Methoxylation

Bromination

Bromine is introduced at position 5 via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM):

  • EAS : Use Br₂ or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃).
  • DoM : Employ LDA (lithium diisopropylamide) to deprotonate position 5, followed by quenching with Br₂.
Methoxylation at Position 6

Methoxy groups are installed via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling:

  • SNAr : Replace a nitro or halogen group at position 6 with methoxide (NaOMe).
  • Coupling : Use Ullmann conditions (CuI, 1,10-phenanthroline) with methyl boronic acid.

Stepwise Synthesis and Data

Route 1: Sequential Functionalization

Route 2: Direct Methoxylation of Pre-Brominated Intermediate

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Yield ~50% (3 steps) ~66% (2 steps)
Key Advantage Flexibility in substituent order Higher overall yield
Limitation Multiple purification steps Requires pre-functionalized indazole

Critical Reaction Conditions

  • Temperature : THP protection and methoxylation require mild conditions (0°C to rt), while bromination often needs heating (50–80°C).
  • Catalysts : Acid (THP protection), CuI (methoxylation), and Pd (cross-coupling).
  • Solvents : THF, DCM, and DMF are preferred for solubility and reactivity.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : Route 2 has been demonstrated at 10-g scale with 70% yield.
  • Cost Efficiency : THP protection is low-cost, but palladium catalysts increase expenses in coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Products may include 5-bromo-6-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole or 5-bromo-6-carboxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Reduction: Products may include 6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    Substitution: Products depend on the nucleophile used, such as 5-amino-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Scientific Research Applications

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine and methoxy groups may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Variations

(a) 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Structure : Bromine at position 6; lacks methoxy group.
  • Molecular Formula : C₁₂H₁₃BrN₂O (same as target compound).
(b) 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Structure : Bromine at position 5, chlorine at position 4.
  • Molecular Formula : C₁₂H₁₂BrClN₂O.
  • Key Difference : Dual halogens (Br and Cl) may enhance binding affinity in drug-receptor interactions via increased van der Waals forces. However, chlorine’s smaller size and electronegativity could alter electronic properties differently than methoxy .
(c) 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Structure : Fluorine at position 3.
  • Synthesis : Prepared via TsOH-catalyzed THP protection of 5-bromo-3-fluoro-1H-indazole in DCM .
  • Key Difference : Fluorine’s strong electron-withdrawing effect may increase metabolic stability compared to methoxy’s electron-donating nature .

Functional Group Modifications

(a) 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
  • Structure : Trifluoromethyl (CF₃) at position 5.
  • Key Difference : The CF₃ group’s hydrophobicity and electron-withdrawing properties could improve membrane permeability but reduce aqueous solubility compared to methoxy .
(b) 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
  • Structure : Dual bromine (positions 5 and 7), methyl at 6, and SEM protecting group.
  • Key Difference : The SEM group (vs. THP) offers acid-labile protection, altering synthetic deprotection conditions. Dual bromines increase molecular weight (C₁₄H₁₈Br₂N₂OSi ) and may enhance halogen bonding in target interactions .

Impact of Protecting Groups

The THP group in the target compound is widely used for nitrogen protection due to its stability under basic conditions and ease of removal under mild acidic conditions. In contrast, analogs like tert-butyl 6-bromo-1H-indazole-1-carboxylate employ a Boc group, which requires stronger acids (e.g., TFA) for cleavage, impacting synthetic workflows .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Positions) Key Properties Reference
5-Bromo-6-methoxy-1-THP-1H-indazole C₁₂H₁₃BrN₂O Br (5), OMe (6), THP (1) High polarity due to OMe; THP protection
6-Bromo-1-THP-1H-indazole C₁₂H₁₃BrN₂O Br (6), THP (1) Lower solubility vs. target compound
5-Bromo-4-chloro-1-THP-1H-indazole C₁₂H₁₂BrClN₂O Br (5), Cl (4), THP (1) Enhanced halogen bonding potential
5-Bromo-3-iodo-1-THP-1H-indazole C₁₂H₁₂BrIN₂O Br (5), I (3), THP (1) Increased steric bulk; longer half-life
4-Bromo-1-THP-5-CF₃-1H-indazole C₁₃H₁₂BrF₃N₂O Br (4), CF₃ (5), THP (1) High hydrophobicity; metabolic stability

Research Implications

  • Synthetic Utility : The THP group’s versatility is evident across analogs, though substituent positions (e.g., Br at 5 vs. 6) dictate reactivity in cross-coupling reactions .
  • Drug Design : Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens like fluorine. Dual halogens (e.g., Br and Cl) could optimize target binding and pharmacokinetics .
  • Future Directions : Comparative studies on THP vs. SEM/Boc-protected indazoles under varying pH conditions could refine protecting group strategies .

Biological Activity

5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including a bromine atom, a methoxy group, and a tetrahydro-2H-pyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C13H15BrN2O2
  • Molecular Weight : Approximately 281.15 g/mol
  • IUPAC Name : 5-bromo-6-methoxy-1-(oxan-2-yl)indazole

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound showed enhanced antiproliferative effects on HT-29 colorectal cancer cells with IC50 values ranging from 28.8 to 124.6 µM. Molecular docking studies suggest that it interacts effectively with key protein kinases involved in cancer pathways, such as EGFR and MEK1, indicating its potential as a chemotherapeutic agent targeting these pathways .

Cell Line IC50 (µM) Mechanism of Action
HT-2928.8 - 124.6Inhibition of EGFR and MEK1 pathways
MCF7 (Breast Cancer)Not specifiedPotential interaction with kinase receptors

Antimicrobial and Antifungal Properties

In addition to its anticancer activity, preliminary studies have suggested that this compound may possess antimicrobial and antifungal properties. The presence of the methoxy group is believed to enhance its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Binding : It shows potential binding affinity for receptors implicated in tumor growth.
  • DNA Interaction : Indazoles are known for their ability to intercalate into DNA, which could contribute to their anticancer properties.

Study on Cytotoxicity

A recent study focused on the synthesis and biological evaluation of derivatives of indazole compounds, including this compound. The findings indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested, highlighting its potential as a lead compound for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have revealed that 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-y)-1H-indazole binds favorably to active sites of several protein kinases, with binding energies averaging around -10.68 kcal/mol for EGFR. These findings suggest that the compound could serve as a potent inhibitor for these targets, making it a promising candidate for drug development aimed at various cancers .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how do reaction conditions influence yields?

The synthesis of this compound involves sequential functionalization of the indazole core. Key steps include:

  • Bromination and Methoxylation : Selective bromination at the 5-position and methoxylation at the 6-position require careful control of electrophilic substitution conditions (e.g., NBS for bromination and Cu-mediated coupling for methoxylation) .
  • Protection of the Indazole NH : The tetrahydro-2H-pyran-2-yl (THP) group is introduced via acid-catalyzed reaction with dihydropyran. This step typically uses p-toluenesulfonic acid (p-TSA) in dichloromethane at 0–5°C to minimize side reactions .

Q. Critical Factors :

  • Solvent polarity and temperature significantly affect THP protection efficiency. Polar aprotic solvents (e.g., DMF) improve yields but may require longer reaction times.
  • Catalytic vs. stoichiometric acid: p-TSA (10 mol%) reduces side-product formation compared to HCl .

Q. Example Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DCM, 0°C, 2h7895%
MethoxylationCuI, K₂CO₃, DMF, 80°C, 12h6592%
THP ProtectionDihydropyran, p-TSA, DCM, 0°C, 4h8598%

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., THP group signals at δ 1.5–1.8 ppm for CH₂ and δ 3.4–4.0 ppm for pyran oxygen) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., THP orientation on the indazole ring) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₃H₁₆BrN₃O₂: 334.04 g/mol) .

Q. Common Pitfalls :

  • Overlapping signals in NMR (e.g., methoxy and THP protons) require 2D experiments (COSY, HSQC) .
  • Impurities from incomplete THP protection can mimic regioisomers; use preparative HPLC for purification .

Advanced Research Questions

Q. What strategies mitigate competing reactions during THP protection, and how does steric hindrance influence regioselectivity?

The THP group’s introduction is prone to overprotection or incomplete reaction due to steric effects from the 6-methoxy substituent. Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 50°C vs. 4h conventional) and improves regioselectivity .
  • Bulkier Protecting Groups : Compare THP with tert-butyldimethylsilyl (TBS) groups; TBS offers higher steric protection but requires harsher deprotection .

Mechanistic Insight :
DFT calculations suggest that the 6-methoxy group destabilizes transition states for alternative regiochemistry, favoring THP attachment at N1 .

Q. How do electronic and steric effects of the THP group influence downstream reactivity in cross-coupling reactions?

The THP group’s electron-donating nature activates the indazole core for Suzuki-Miyaura coupling but may sterically hinder bulky boronic acids.

  • Case Study : Coupling with 4-fluorophenylboronic acid achieves 72% yield with Pd(PPh₃)₄, while bulkier 2-naphthylboronic acid yields only 35% .
  • Solution : Use Buchwald-Hartwig conditions (XPhos Pd G3) for hindered substrates, improving yields to 60% .

Q. What computational models predict the biological activity of this compound, and how do substituents modulate target binding?

Molecular docking studies (e.g., AutoDock Vina) reveal:

  • The THP group occupies hydrophobic pockets in kinase targets (e.g., CDK2), while the 5-bromo moiety enhances halogen bonding .
  • SAR Insights :
    • Removing the THP group reduces binding affinity by 3-fold.
    • Replacing Br with Cl decreases potency (IC₅₀ from 120 nM to 450 nM) .

Q. Validation :

  • Compare with crystallographic data from analogues (e.g., PDB: 4YC3) to refine docking parameters .

Q. How can researchers resolve contradictions in reported biological data for indazole derivatives?

Discrepancies in antimicrobial or kinase inhibition data often arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values .
  • Cell Permeability : LogP differences (e.g., THP vs. unprotected indazole) impact intracellular accumulation .
  • Solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use orthogonal assays (SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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